Acarviosin
CAS No.: 80943-41-5
Cat. No.: VC0149482
Molecular Formula: C₁₄H₂₅NO₈
Molecular Weight: 335.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80943-41-5 |
|---|---|
| Molecular Formula | C₁₄H₂₅NO₈ |
| Molecular Weight | 335.35 |
| IUPAC Name | (1S,2S,3R,6S)-6-[[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol |
| Standard InChI | InChI=1S/C14H25NO8/c1-5-8(11(19)13(21)14(22-2)23-5)15-7-3-6(4-16)9(17)12(20)10(7)18/h3,5,7-21H,4H2,1-2H3/t5-,7+,8-,9-,10+,11+,12+,13-,14+/m1/s1 |
| SMILES | CC1C(C(C(C(O1)OC)O)O)NC2C=C(C(C(C2O)O)O)CO |
Introduction
Chemical Structure and Composition
Molecular Structure
Acarviosin possesses a unique chemical structure characterized by a cyclohexitol unit linked to a 4-amino-4,6-dideoxy-D-glucopyranose . The compound features a distinctive pseudo-glycosidic bond that connects these two structural components, forming what is known as an acarviosine core . This core structure is comprised of an unsaturated C7N aminohexitol (valienamine) unit and a 4,6-dideoxy-D-glucopyranose (4-deoxy-D-quinovopyranose) unit, with the amino-hexitol connection defined as the pseudo-glycosidic bond . The specific chemical name of acarviosin is 4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside Methyl Ester . This complex molecular structure is essential for its biological activity and pharmacological properties.
Physical and Chemical Properties
Acarviosin exhibits distinct physical and chemical characteristics that influence its stability, solubility, and biological interactions. The compound typically appears as a white to off-white solid with a molecular formula of C14H25NO8 and a molecular weight of 335.35 g/mol . Its physical properties include a melting point exceeding 137°C (with decomposition), indicating thermal instability at higher temperatures . The compound requires specific storage conditions due to its hygroscopic nature, typically being stored at -20°C under an inert atmosphere to maintain stability .
Table 1: Physical and Chemical Properties of Acarviosin
Identification and Nomenclature
Acarviosin is known by several synonyms in scientific literature, reflecting its structural variations and isomeric forms. The primary CAS registry numbers associated with acarviosin are 80943-41-5 and 141902-24-1, with some sources differentiating between these as representing distinct isomeric forms . Common synonyms include Acarviosine, (S)-Acarviosin, (R)-Acarviosine, and various systematic names that describe its complete chemical structure . In spectroscopic analysis, particularly mass spectrometry, acarviosin and its derivatives exhibit characteristic fragmentation patterns that are valuable for their identification and structural elucidation . These patterns include the dissociation of glycosidic bonds, including the pseudo-glycosidic bond within the acarviosin moiety, with the quinovosidic bond in the pseudo-trisaccharide core being more readily cleaved than ordinary glycosidic bonds .
Biological Activity and Mechanism of Action
α-Amylase Inhibition
The primary biological activity of acarviosin is its potent inhibition of α-amylase enzymes, which are responsible for the hydrolysis of complex carbohydrates into simpler sugars during digestion . This inhibitory action is attributed to the unique structural features of acarviosin, particularly its nitrogen atom that binds to α-amylase more tightly than the natural substrate, rendering it more potent than other inhibitors . The acarviosin core is considered essential for this biological activity, as evidenced by structure-activity relationship studies on various acarviosin-containing compounds . Numerous research studies have demonstrated that acarviosin and its derivatives, particularly those with additional structural modifications, exhibit more promising inhibitory activities against porcine pancreatic α-amylase (PPA) than clinical drugs like acarbose . The inhibition of α-amylase enzymes results in delayed carbohydrate digestion and reduced postprandial glucose absorption, making acarviosin-containing compounds valuable in the management of conditions characterized by impaired glucose metabolism, such as type 2 diabetes mellitus .
Relationship to Acarbose
Acarviosin constitutes a critical component of the anti-diabetic drug acarbose, which is widely used in the clinical management of type 2 diabetes mellitus . Acarbose is a complex aminooligosaccharide that incorporates the acarviosin structure as its core bioactive element . Interestingly, acarviosin itself can be obtained through the degradation of acarbose by gut microbiota, particularly by glycoside hydrolases from bacteria such as Lactobacillus plantarum, which can hydrolyze acarbose to maltose and acarviosin . This metabolic relationship has implications for the pharmacokinetics and bioavailability of acarbose in vivo, as well as for understanding the structure-activity relationships of acarviosin-containing compounds. The structural relationship between acarviosin and acarbose has led to the development of a systematic nomenclature for aminooligosaccharides, with acarbose being designated as acarviostatin I01, where the terminology reflects the number of pseudo-trisaccharide cores and glucose residues at the non-reducing and reducing ends .
Sources and Derivatives
Natural Sources
Acarviosin and its derivatives have been identified in various microbial sources, primarily in species of Streptomyces bacteria . These microorganisms produce a diverse array of acarviosin-containing compounds with varying structural features and biological activities. Notable examples include isovalertatins and butytatins from Streptomyces luteogriseus and longer oligosaccharides from Streptomyces coelicoflavus . Recent research has also identified several new acylated aminooligosaccharides containing the acarviosin moiety from Streptomyces sp. HO1518, isolated from marine sediments collected from the Yellow Sea . These natural sources represent potential reservoirs for the discovery of novel acarviosin-based compounds with enhanced biological activities or improved pharmacological properties.
Structural Derivatives
Research has identified numerous structural derivatives of acarviosin with varied biological activities. These derivatives often differ in the number of acarviosin cores, the presence of additional sugar residues, or modifications such as acylation at specific positions . Notable examples include acylated aminooligosaccharides such as D6-O-acetyl-acarviostatin II03, D6-O-β-hydroxybutyryl-acarviostatin II03, and various other acarviostatins with different patterns of substitution . The structural diversity of these derivatives contributes to differences in their inhibitory potency against α-amylase enzymes, with some demonstrating significantly enhanced activity compared to the parent compound or established clinical drugs like acarbose . The relationship between structural features and biological activity has been investigated through extensive structure-activity relationship studies, revealing that factors such as the number of pseudo-trisaccharide cores and the presence of D-glucose residues significantly influence the inhibitory potency against porcine pancreatic α-amylase .
Table 2: Selected Acarviosin Derivatives and Their Properties
Analytical Methods and Characterization
Spectroscopic Analysis
The structural characterization of acarviosin and its derivatives relies heavily on various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . NMR analysis, particularly 1D and 2D techniques, provides detailed information about the connectivity and spatial arrangement of atoms within the acarviosin structure, enabling the precise determination of stereochemistry and substitution patterns . Mass spectrometry, especially high-resolution electrospray ionization mass spectrometry (HRESIMS), is invaluable for determining the molecular formula and mass of acarviosin compounds, as well as for studying their fragmentation patterns . The characteristic fragmentation behavior of acarviosin-containing compounds in mass spectrometry has been extensively studied and utilized for the rapid identification of novel derivatives . Infrared (IR) spectroscopy also provides valuable information about functional groups present in acarviosin, with oligosaccharides typically showing characteristic absorptions around 3300 and 1000 cm-1 .
Chromatographic Methods
The isolation and purification of acarviosin and its derivatives from natural sources or synthetic mixtures typically involve various chromatographic techniques. Column chromatography over ODS-C18 (octadecylsilane) and semi-preparative reversed-phase high-performance liquid chromatography (HPLC) have been successfully employed for the separation of acarviosin-containing compounds from complex mixtures . These methods leverage differences in polarity, size, and structural features to achieve effective separation and purification. The development of efficient chromatographic protocols has facilitated the discovery and characterization of numerous novel acarviosin derivatives, contributing significantly to our understanding of their structural diversity and structure-activity relationships .
Pharmaceutical Applications and Research Directions
Anti-Diabetic Applications
The most significant pharmaceutical application of acarviosin is in the context of anti-diabetic medications, particularly as a component of acarbose, which is clinically approved for the management of type 2 diabetes mellitus . The α-amylase inhibitory activity of acarviosin-containing compounds results in delayed carbohydrate digestion and reduced postprandial glucose absorption, making them valuable in controlling blood glucose levels in diabetic patients . The discovery of acarviosin derivatives with enhanced inhibitory potency compared to acarbose suggests the potential for developing improved anti-diabetic medications with greater efficacy or reduced side effects . The structure-activity relationships established for acarviosin-containing compounds provide a rational basis for the design and development of novel therapeutic agents targeting α-amylase enzymes .
Current Research and Future Perspectives
Ongoing research on acarviosin focuses on several key areas, including the discovery of novel derivatives from natural sources, the synthesis of structurally modified analogs with improved properties, and the investigation of their potential therapeutic applications beyond diabetes management . The identification of five new acylated aminooligosaccharides from Streptomyces sp. HO1518, all showing more promising α-amylase inhibitory activities than acarbose, highlights the continued relevance of natural product discovery in this field . Understanding the precise molecular interactions between acarviosin-containing compounds and their target enzymes remains an important research direction, potentially facilitated by advanced structural biology techniques such as X-ray crystallography and molecular modeling . Additionally, the metabolic fate of acarviosin in vivo, particularly its interactions with gut microbiota, represents an emerging area of interest with implications for the pharmacokinetics and efficacy of acarviosin-based medications .
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